2,6-二(叔丁氧羰基氨基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

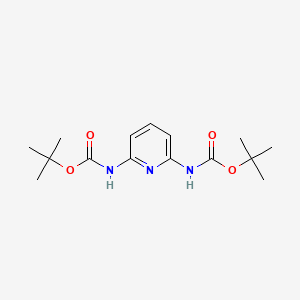

2,6-Di-(boc-amino)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and has two boc-amino groups attached to the 2 and 6 positions of the pyridine ring. The boc-amino group is a protecting group used in organic synthesis to prevent unwanted reactions during chemical reactions.

科学研究应用

合成和配位化学

2,6-二(吡唑-1-基)吡啶及其相关配体的衍生物因其在配位化学中的用途而被探索,为三联吡啶提供了替代品。这些衍生物因其在创建用于生物传感的发光镧系化合物和具有独特热和光化学性质的铁配合物中的应用而闻名 (Halcrow, 2005)。

光谱性质

对 4-(叔丁氧羰基氨基)吡啶的研究通过计算研究提供了对其分子结构的见解,包括振动频率和核磁共振 (NMR) 化学位移值。这些研究对理解类似化合物的电子和光谱行为具有重要意义 (Vural, 2015)。

光学性质

对具有给电子氨基团的三杂环体系的研究突出了这些基团对热、氧化还原以及紫外-可见吸收和发射性质的影响。这项研究为开发更有效的发射器和理解质子化和粘度对发射性质的影响提供了基础,这可能对新型光学材料的设计产生影响 (Palion-Gazda 等,2019)。

有机金属配合物

专注于吡啶氨基衍生物的有机金属化合物揭示了它们在形成具有独特结构和反应性特征的配合物方面的潜力。这些研究有助于理解此类配体的配位行为及其在创建新型有机金属聚合物和配合物中的应用 (Sadimenko, 2011)。

非线性光学 (NLO) 性质

3-氨基-4-(叔丁氧羰基氨基)吡啶的 NLO 性质已经得到评估,揭示了其作为非线性光学应用材料的潜力。这项研究强调了理解此类化合物的电子结构和 NLO 行为对于它们在光学技术中的应用的重要性 (Vural 等,2019)。

作用机制

Target of Action

The primary target of 2,6-Di-(boc-amino)pyridine is the amino functions in organic compounds . The compound plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .

Mode of Action

2,6-Di-(boc-amino)pyridine interacts with its targets through a process known as Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, resulting in what is known as a Boc-derivative . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathways affected by 2,6-Di-(boc-amino)pyridine involve the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Result of Action

The molecular and cellular effects of 2,6-Di-(boc-amino)pyridine’s action are primarily related to the protection of amino functions in organic compounds . The compound facilitates the synthesis of multifunctional targets by protecting amino functions, thereby preventing unwanted reactions .

Action Environment

The action, efficacy, and stability of 2,6-Di-(boc-amino)pyridine can be influenced by various environmental factors. For instance, the Boc-protection process can be conducted under either aqueous or anhydrous conditions . Furthermore, the stability of the Boc group varies depending on the pH and temperature of the environment .

属性

IUPAC Name |

tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-14(2,3)21-12(19)17-10-8-7-9-11(16-10)18-13(20)22-15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPCQNKHMFGPLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di-(boc-amino)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2513200.png)

![1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2513201.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide](/img/structure/B2513203.png)

![N-(3-chlorophenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2513213.png)

![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2513220.png)